molecular formula C19H23ClN2O3S B1429385 (3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride CAS No. 96252-32-3

(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride

Katalognummer: B1429385
CAS-Nummer: 96252-32-3
Molekulargewicht: 394.9 g/mol
InChI-Schlüssel: NPMHEOKYIXUNBP-XRVQSCEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one; hydrochloride" is a benzothiazepine derivative with a stereospecific (3S) configuration. Its structure features:

  • A 4-hydroxyphenyl substituent at position 2.
  • A dimethylaminoethyl side chain at position 3.
  • A hydrochloride salt form, enhancing solubility and stability.

This compound is structurally related to calcium channel blockers like diltiazem, but its 4-hydroxyphenyl group distinguishes it from most analogs, which typically bear a 4-methoxyphenyl moiety .

Eigenschaften

IUPAC Name

(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S.ClH/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13;/h3-10,17-18,22-23H,11-12H2,1-2H3;1H/t17-,18?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMHEOKYIXUNBP-XRVQSCEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2SC([C@H](C1=O)O)C3=CC=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747422
Record name (3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96252-32-3
Record name (3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound (3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride is a derivative of benzothiazepine, a class known for various pharmacological activities including calcium channel modulation and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The synthesis of this compound involves the modification of existing benzothiazepine structures to enhance their pharmacological profiles. For instance, research has shown that introducing a dimethylamino group at specific positions can significantly alter the compound's solubility and biological activity. The synthesis typically follows a multi-step process involving nucleophilic additions and cyclization reactions to form the benzothiazepine core .

Benzothiazepines, including the compound , primarily act as calcium channel blockers. They modulate voltage-gated calcium channels (VGCC), which play a critical role in neurotransmitter release and muscle contraction. The compound has been observed to exhibit neuroprotective properties by regulating intracellular calcium levels, thereby preventing excitotoxicity in neuronal cells .

Key Mechanisms:

  • Calcium Channel Modulation : The compound competes with calcium ions for binding sites on VGCCs, leading to reduced calcium influx during depolarization.
  • Neuroprotection : It protects neurons from oxidative stress and apoptosis by stabilizing calcium homeostasis .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

In Vitro Studies

Studies have demonstrated that this compound exhibits significant neuroprotective effects in models of neurodegeneration. For example:

  • Neuroprotection Against Excitotoxicity : In neuronal cell cultures exposed to glutamate-induced toxicity, the compound significantly reduced cell death compared to untreated controls.
  • Calcium Homeostasis : The compound effectively modulated intracellular calcium levels, demonstrating its potential as a therapeutic agent in conditions characterized by calcium dysregulation .

In Vivo Studies

In animal models, particularly those simulating conditions like stroke or neurodegenerative diseases:

  • Stroke Models : The administration of the compound prior to inducing ischemic conditions resulted in reduced infarct size and improved functional recovery post-stroke.
  • Hypertension Models : As a calcium channel blocker, it exhibited antihypertensive effects comparable to established medications like diltiazem .

Case Studies

  • Neuroprotective Effects : A study involving the administration of the compound in a rat model of Alzheimer's disease showed significant improvements in cognitive function as measured by maze tests.
  • Gastroprotective Effects : Another study highlighted its efficacy in preventing ulcer formation in pylorus-ligated rats at doses as low as 0.1 mg/kg s.c., suggesting potential applications in treating gastric disorders .

Comparative Biological Activity Table

CompoundMechanism of ActionPrimary EffectsReference
This compoundCalcium Channel BlockerNeuroprotection, Antihypertensive
DiltiazemCalcium Channel BlockerAntihypertensive
JAC-65Non-competitive nAChR BlockerNeuroprotection

Wissenschaftliche Forschungsanwendungen

Chemical Overview

  • Molecular Formula : C19H23ClN2O3S
  • Molecular Weight : 394.9 g/mol
  • CAS Number : 96252-32-3
  • IUPAC Name : (3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one; hydrochloride

In Vitro Studies

In vitro studies have shown that this compound has significant neuroprotective effects:

  • Neuroprotection Against Excitotoxicity : In neuronal cell cultures exposed to glutamate-induced toxicity, the compound significantly reduced cell death compared to untreated controls.
  • Calcium Homeostasis : It effectively modulated intracellular calcium levels, indicating potential therapeutic applications in conditions characterized by calcium dysregulation.

In Vivo Studies

Animal models have further demonstrated the compound's efficacy:

  • Stroke Models : Administration prior to inducing ischemic conditions resulted in reduced infarct size and improved functional recovery post-stroke.
  • Hypertension Models : Exhibited antihypertensive effects comparable to established medications like diltiazem.

Case Studies

  • Neuroprotective Effects in Alzheimer's Disease :
    • A study involving the administration of the compound in a rat model of Alzheimer's disease showed significant improvements in cognitive function as measured by maze tests.
  • Gastroprotective Effects :
    • Another study highlighted its efficacy in preventing ulcer formation in pylorus-ligated rats at doses as low as 0.1 mg/kg s.c., suggesting potential applications in treating gastric disorders.

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Differences

The table below highlights key differences between the target compound and its analogs:

Compound Name Substituents at Position 2 Side Chain at Position 5 Stereochemistry Molecular Formula Role/Function Reference
Target Compound 4-Hydroxyphenyl Dimethylaminoethyl (3S) C₂₁H₂₅ClN₂O₃S⁺ Not explicitly stated
Diltiazem Hydrochloride 4-Methoxyphenyl Dimethylaminoethyl (2S,3S) C₂₂H₂₆ClN₂O₄S API (calcium channel blocker)
Desacetyl Diltiazem HCl 4-Methoxyphenyl Dimethylaminoethyl (desacetyl) (2S,3S) C₂₀H₂₄ClN₂O₃S Impurity/Metabolite
O-Desmethyldiltiazem 4-Hydroxyphenyl Dimethylaminoethyl (2S,3S) C₂₁H₂₄ClN₂O₃S Metabolite
Diltiazem EP Impurity D (Hydrochloride) 4-Methoxyphenyl Methylaminoethyl (2S,3S) C₂₁H₂₅ClN₂O₄S Impurity
Key Observations:

Substituent Variations: The target compound’s 4-hydroxyphenyl group contrasts with the 4-methoxyphenyl in diltiazem and its impurities . O-Desmethyldiltiazem (CAS 84903-78-6) shares the 4-hydroxyphenyl group but retains the (2S,3S) configuration of diltiazem, whereas the target has a (3S) configuration .

Stereochemistry :

  • The (3S) configuration of the target compound differs from the (2S,3S) stereochemistry seen in diltiazem and its analogs. Stereochemical variations significantly impact receptor binding and therapeutic efficacy in benzothiazepines .

Side Chain Modifications: Impurity D (EP) replaces dimethylaminoethyl with methylaminoethyl, reducing basicity and possibly altering calcium channel affinity .

Pharmacological and Physicochemical Properties

Property Target Compound Diltiazem HCl O-Desmethyldiltiazem
Solubility Enhanced (HCl salt) High (HCl salt) Moderate (polar hydroxyl)
LogP Estimated ~2.5 2.8 (experimental) ~2.3
Metabolic Stability Likely lower (hydroxyl) High (methoxy group) Low (prone to conjugation)
Bioactivity Unknown; potential metabolite IC₅₀ = 0.1 µM (L-type Ca²⁺) Weak activity
Notes:
  • The 4-hydroxyphenyl group in the target compound may render it a metabolite of diltiazem, as O-demethylation is a common metabolic pathway .
  • The hydroxyl group could reduce membrane permeability compared to methoxy-containing analogs, affecting oral bioavailability .

Vorbereitungsmethoden

Synthesis of the Benzothiazepine Core

Methodology:

  • The core benzothiazepine ring is synthesized via cyclization of suitable precursors, typically involving ortho-aminothiophenols and α,β-unsaturated carbonyl compounds or related derivatives.
  • A common route involves condensation of 2-aminothiophenol with α,β-unsaturated ketones or aldehydes under acidic or basic conditions to promote intramolecular cyclization, forming the benzothiazepine nucleus.

Research Findings:

  • US Patent US4552695A describes a process where 2-aminothiophenol reacts with α,β-unsaturated carbonyl compounds in the presence of acid catalysts, such as p-toluenesulfonic acid, under reflux conditions for approximately 12 hours to 5 days, leading to the formation of the benzothiazepine ring system.

Reaction Conditions:

Parameter Typical Range Notes
Temperature Reflux (~80-120°C) Controlled to prevent decomposition
Catalyst Acidic (p-toluenesulfonic acid) Promotes cyclization
Duration 12 hours to 5 days Extended times improve yield and purity

Functionalization with Hydroxyphenyl and Hydroxy Groups

Methodology:

  • The hydroxyphenyl group is introduced via electrophilic aromatic substitution or by coupling with phenolic precursors.
  • Hydroxylation at specific positions can be achieved through directed ortho-lithiation or via phenol derivatives under controlled conditions.

Research Findings:

  • The hydroxyphenyl group is often incorporated through aromatic substitution reactions using phenol derivatives in the presence of Lewis acids or via Suzuki-Miyaura coupling with boronic acids.
Step Reagents Conditions Notes
Hydroxylation Phenol derivatives Electrophilic substitution Regioselectivity controlled by directing groups
Coupling Boronic acids, Pd catalysts Mild, room temperature High regioselectivity and yields

Attachment of the Dimethylaminoethyl Side Chain

Methodology:

  • The dimethylaminoethyl side chain is introduced via nucleophilic substitution or alkylation reactions.
  • Typically, the benzothiazepine intermediate bearing a reactive site (e.g., halide or activated hydroxyl group) reacts with dimethylaminoethyl chloride or related reagents.

Research Findings:

  • The process involves reacting the precursor with 2-dimethylaminoethyl chloride in the presence of a base such as triethylamine or pyridine, in polar solvents like acetonitrile or dimethylformamide, at room temperature or mild heating.
Reagent Solvent Base Conditions Yield/Notes
2-Dimethylaminoethyl chloride Acetonitrile Triethylamine Room temperature, 24 hours High regioselectivity

Final Salt Formation with Hydrochloric Acid

Methodology:

  • The free base form of the compound is dissolved in a suitable solvent (e.g., ethanol or methanol).
  • Hydrochloric acid (gas or aqueous solution) is added dropwise to precipitate the hydrochloride salt.
  • The precipitate is filtered, washed, and dried under vacuum.

Research Findings:

  • The salt formation is straightforward, with controlled addition of HCl ensuring the formation of a stable hydrochloride salt with high purity.
Step Reagents Conditions Notes
Salt formation HCl gas or aqueous HCl Stirring at room temperature Precipitation and filtration

Data Tables Summarizing Key Parameters

Step Reaction Type Reagents Temperature Duration Purification Method Yield (%)
1 Cyclization 2-Aminothiophenol + α,β-unsaturated carbonyl Reflux 12 hrs – 5 days Recrystallization 60–80
2 Hydroxylation / Coupling Phenol derivatives Mild (room temp) Several hours Chromatography 70–85
3 Alkylation 2-Dimethylaminoethyl chloride Room temp 24 hrs Recrystallization 75–90
4 Salt Formation HCl Room temp 1–2 hrs Filtration Quantitative

Research Findings and Optimization Strategies

  • Reaction Time and Temperature: Extended reaction times (up to 5 days) at reflux improve yields of the benzothiazepine core, but optimized shorter durations with catalysts can be equally effective.
  • Purity Control: Chromatography and recrystallization are essential for removing by-products such as isomers or unreacted starting materials.
  • Stereochemistry: Stereoselective synthesis is achieved by controlling reaction conditions, especially during cyclization and substitution steps, to favor the (3S) configuration.

Notes on Industrial and Laboratory Scale Synthesis

  • The process benefits from scalable reactions such as refluxing in common solvents and straightforward salt formation.
  • Cost-effective reagents like acetonitrile, triethylamine, and hydrochloric acid are preferred.
  • Purification techniques include recrystallization from ethanol or hexane, and chromatography for complex mixtures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high chiral purity of (3S)-configured benzothiazepine derivatives like this compound?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) is critical for stereochemical control. For example, the compound’s (3S) configuration requires resolution via chiral chromatography (e.g., Chiralpak® columns) or enzymatic kinetic resolution. Impurity profiles in highlight the necessity of monitoring stereoisomers during synthesis using HPLC with polar organic mobile phases (e.g., acetonitrile:methanol:0.1% TFA) .

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and hydroxyl group positioning?

  • Methodological Answer : Use a combination of 2D NMR (COSY, NOESY) to confirm spatial relationships between protons, especially the 3-hydroxy and 4-hydroxyphenyl groups. X-ray crystallography is definitive for stereochemical confirmation, as seen in benzothiazepine analogs in . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups (e.g., carbonyl at C4) .

Q. What analytical techniques are recommended for distinguishing this compound from its structural analogs (e.g., methoxyphenyl vs. hydroxyphenyl derivatives)?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 220–280 nm) using a C18 column and gradient elution (water:acetonitrile with 0.1% formic acid) can resolve subtle differences. ’s impurity table demonstrates retention time variations between methoxy- and hydroxy-substituted benzothiazepines .

Advanced Research Questions

Q. How can researchers design impurity profiling protocols to separate this compound from related process-related impurities (e.g., desacetyl or N-desmethyl analogs)?

  • Methodological Answer : Develop a UPLC-MS/MS method with a HILIC column to resolve polar impurities. Reference ’s impurity list (e.g., EP/EP standards) for marker compounds. Use tandem mass spectrometry (MRM mode) to differentiate ions like [M+H]+ for the target compound (m/z ~459) versus desacetyl derivatives (m/z ~417) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to neurological targets (e.g., GABA receptors)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, MOE) using the compound’s 3D structure and receptor PDB files (e.g., GABA_A receptor: 6HUP). ’s study on benzothiazepines shows hydrogen bonding with residues like LEU282B. Calculate binding energies (ΔG) and validate via MD simulations (NAMD/GROMACS) to assess stability .

Q. How can in vitro metabolic studies elucidate the stability of this compound in hepatic models?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Use LC-QTOF-MS to identify phase I metabolites (e.g., demethylation at dimethylaminoethyl side chain). ’s impurity data suggests monitoring for deacetylated or oxidized byproducts .

Q. What pharmacodynamic assays are suitable for evaluating this compound’s potential as an anti-convulsant or anti-cancer agent?

  • Methodological Answer : For anticonvulsant activity, use maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents, referencing ’s GABAergic mechanisms. For anticancer screening, conduct MTT assays on HeLa cells ( ) and assess apoptosis via flow cytometry (Annexin V/PI staining) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride
Reactant of Route 2
(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.